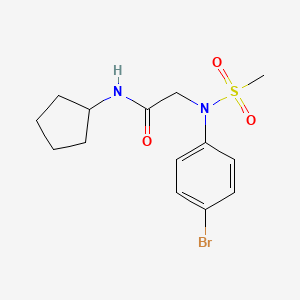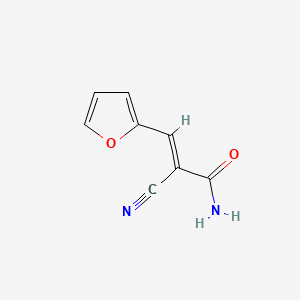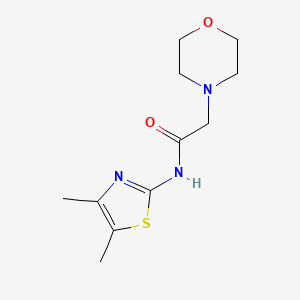
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CCT251545 and is a member of the triazole family of compounds. CCT251545 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of CCT251545 involves the inhibition of a protein known as Cdc25B. This protein plays a key role in the regulation of the cell cycle, and its inhibition has been shown to be effective in the treatment of cancer. CCT251545 has also been found to inhibit the activity of other proteins involved in the cell cycle, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, CCT251545 has been found to have a wide range of other biochemical and physiological effects. Studies have shown that CCT251545 is able to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
実験室実験の利点と制限
One of the key advantages of CCT251545 for lab experiments is its specificity for Cdc25B. This allows researchers to target this protein specifically, without affecting other proteins involved in the cell cycle. However, one limitation of CCT251545 is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of potential future directions for research involving CCT251545. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of CCT251545 in the treatment of other diseases, such as inflammatory conditions and autoimmune disorders. In addition, there is ongoing research into the mechanism of action of CCT251545, which could lead to a better understanding of the cell cycle and its regulation.
合成法
The synthesis of CCT251545 involves a multi-step process that begins with the reaction of cyclopentylamine with 3,4-dimethylbenzoyl chloride to form N-cyclopentyl-3,4-dimethylbenzamide. This compound is then reacted with sodium azide and copper (I) iodide to form N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. The final step involves the addition of a methyl group to the triazole ring to form CCT251545.
科学的研究の応用
CCT251545 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of CCT251545 as a potential treatment for cancer. Studies have shown that CCT251545 is able to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-8-9-15(10-12(11)2)21-13(3)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJGBBTOBYNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)


![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)


![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

